Thionaphthenquinone 3-Hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

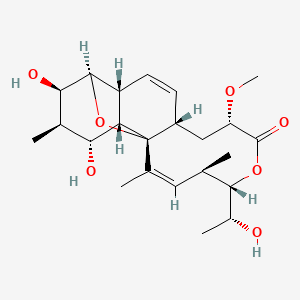

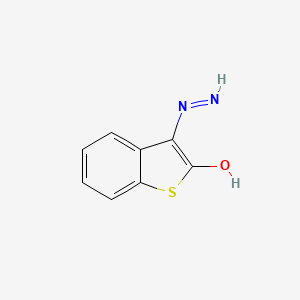

Thionaphthenquinone 3-Hydrazone, also known as THQH, is a chemical compound found in a variety of natural and synthetic sources. It is a member of the thionaphthenquinone family of compounds and is of particular interest in the scientific community due to its various applications in scientific research. It has been studied extensively for its potential use in the synthesis of new compounds, its biochemical and physiological effects, and its potential applications in the medical field.

Scientific Research Applications

Synthesis of Bioactive Compounds

Thionaphthenquinone 3-Hydrazone serves as a precursor in the synthesis of various bioactive compounds. It’s involved in the formation of hydrazones, which are known for their broad spectrum of biological activities, including anti-inflammatory and analgesic properties . These compounds are significant in medicinal chemistry due to their potential therapeutic applications.

Development of Anticancer Agents

Hydrazones, such as Thionaphthenquinone 3-Hydrazone, have been studied for their role in inducing programmed cell death pathways like apoptosis and autophagy in cancer cells . This makes them valuable in the design of novel anticancer agents that can target specific cell death pathways, offering a promising approach to cancer treatment.

Chemometric Analysis

Thionaphthenquinone 3-Hydrazone is used in chemometric approaches to monitor reactions . This application is crucial in understanding reaction profiles and optimizing synthesis processes, which is beneficial for developing effective methods for preparing bioactive compounds.

Antimicrobial Activity

The antimicrobial properties of Thionaphthenquinone 3-Hydrazone derivatives are evaluated against various bacterial strains . This application is essential in the search for new antimicrobial agents, especially in the face of rising antibiotic resistance.

Coordination Chemistry

Thionaphthenquinone 3-Hydrazone exhibits excellent coordination ability, making it a topic of interest in coordination chemistry . Its derivatives can form complexes with metals, which can be explored for various applications, including catalysis and material science.

Colorimetric Sensors

Derivatives of Thionaphthenquinone 3-Hydrazone can undergo color changes in response to external stimuli, such as temperature . This property is utilized in developing colorimetric sensors that have applications in environmental monitoring and diagnostics.

Mechanism of Action

Target of Action

Thionaphthenquinone 3-Hydrazone is a type of hydrazone derivative . Hydrazone derivatives have been found to exhibit antinociceptive and anti-inflammatory effects .

Mode of Action

Hydrazone derivatives have been found to attenuate nociceptive behavior and the inflammatory response in mice . They can block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .

Biochemical Pathways

Hydrazone derivatives, including Thionaphthenquinone 3-Hydrazone, may affect cell death pathways like apoptosis and autophagy . These are the two most accepted cancer-related programmed cell death (PCD) pathways . By interacting with these pathways, Thionaphthenquinone 3-Hydrazone could potentially influence the progression of diseases like cancer .

Result of Action

The result of Thionaphthenquinone 3-Hydrazone’s action is the attenuation of nociceptive behavior and the inflammatory response in mice . This suggests that the compound could have potential therapeutic applications in the management of pain and inflammation .

properties

IUPAC Name |

3-diazenyl-1-benzothiophen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-10-7-5-3-1-2-4-6(5)12-8(7)11/h1-4,9,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXFPVRGAQBTRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)O)N=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thionaphthenquinone 3-Hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)

![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)